Pentaerythrityl tetramyristate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentaerythrityl tetramyristate (PENT) is a synthetic ester that is commonly used in cosmetics, personal care products, and pharmaceuticals. It is a white, odorless, and tasteless powder that is soluble in oils and organic solvents. PENT is known for its emollient and lubricant properties, and it is often used in skin care products to improve skin hydration and texture. In recent years, PENT has gained attention in the scientific community for its potential applications in drug delivery and as a biomaterial.

Mechanism of Action

The mechanism of action of Pentaerythrityl tetramyristate is not well understood. It is believed to act as a skin conditioning agent by forming a film on the surface of the skin, reducing water loss, and improving skin hydration. In drug delivery applications, this compound is thought to enhance drug solubility and permeability by altering the physicochemical properties of the drug.

Biochemical and Physiological Effects:

This compound has been shown to have low toxicity and is generally considered safe for use in cosmetics and personal care products. In vitro studies have demonstrated that this compound does not induce significant cytotoxicity or genotoxicity in mammalian cells. In vivo studies have also shown that this compound is well-tolerated and does not cause any adverse effects when administered orally or topically.

Advantages and Limitations for Lab Experiments

One of the main advantages of Pentaerythrityl tetramyristate is its versatility. It can be used in a wide range of applications, from cosmetics to drug delivery to biomaterials. This compound is also relatively inexpensive and easy to synthesize. However, one limitation of this compound is its limited water solubility, which can make it difficult to formulate in aqueous systems. Additionally, this compound may not be suitable for use in certain applications where high levels of purity are required.

Future Directions

There are several potential future directions for research on Pentaerythrityl tetramyristate. One area of interest is the development of novel drug delivery systems using this compound as an excipient. Researchers may also investigate the use of this compound in tissue engineering and regenerative medicine, particularly for the development of implantable devices and scaffolds. Additionally, further studies may be conducted to better understand the mechanism of action of this compound and its potential applications in other fields.

Synthesis Methods

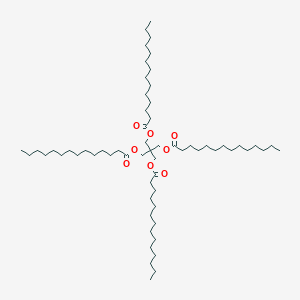

Pentaerythrityl tetramyristate is synthesized through the esterification of pentaerythritol and myristic acid. The reaction typically takes place in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is purified through a series of distillation and filtration steps.

Scientific Research Applications

Pentaerythrityl tetramyristate has been studied for its potential applications in drug delivery. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it a promising excipient for drug formulations. This compound has also been investigated as a biomaterial for tissue engineering and regenerative medicine. Its biocompatibility and biodegradability make it a suitable candidate for use in implantable devices and scaffolds.

properties

CAS RN |

18641-59-3 |

|---|---|

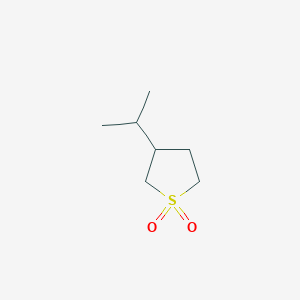

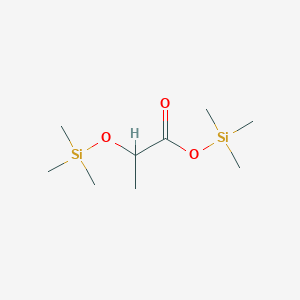

Molecular Formula |

C61H116O8 |

Molecular Weight |

977.6 g/mol |

IUPAC Name |

[3-tetradecanoyloxy-2,2-bis(tetradecanoyloxymethyl)propyl] tetradecanoate |

InChI |

InChI=1S/C61H116O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-57(62)66-53-61(54-67-58(63)50-46-42-38-34-30-26-22-18-14-10-6-2,55-68-59(64)51-47-43-39-35-31-27-23-19-15-11-7-3)56-69-60(65)52-48-44-40-36-32-28-24-20-16-12-8-4/h5-56H2,1-4H3 |

InChI Key |

PCUSEPQECKJFFS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC |

Other CAS RN |

18641-59-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.